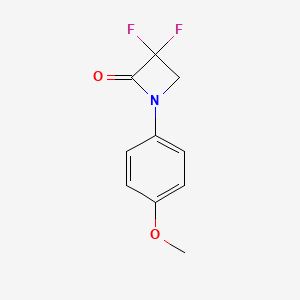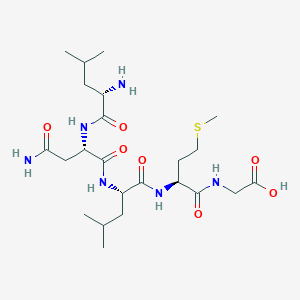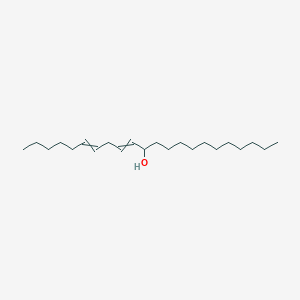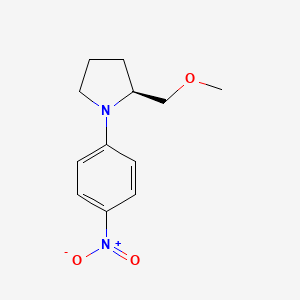![molecular formula C14H14Cl3PSn B12601979 Diphenyl[2-(trichlorostannyl)ethyl]phosphane CAS No. 649555-84-0](/img/structure/B12601979.png)
Diphenyl[2-(trichlorostannyl)ethyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl[2-(trichlorostannyl)ethyl]phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a diphenyl and a trichlorostannyl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorostannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with 2-(trichlorostannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
化学反应分析
Types of Reactions
Diphenyl[2-(trichlorostannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin compounds.
Substitution: The compound can participate in substitution reactions where the trichlorostannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of organotin compounds.
科学研究应用
Diphenyl[2-(trichlorostannyl)ethyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organotin compounds.
作用机制
The mechanism by which diphenyl[2-(trichlorostannyl)ethyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The trichlorostannyl group can also interact with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Tris[2-(diphenylphosphino)ethyl]phosphine
- Bis(2-diphenylphosphinoethyl)phenylphosphine
- 1,1,1-Tris(diphenylphosphinomethyl)ethane
Uniqueness
Diphenyl[2-(trichlorostannyl)ethyl]phosphane is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
属性
CAS 编号 |
649555-84-0 |
|---|---|
分子式 |
C14H14Cl3PSn |
分子量 |
438.3 g/mol |
IUPAC 名称 |
diphenyl(2-trichlorostannylethyl)phosphane |
InChI |
InChI=1S/C14H14P.3ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H;/q;;;;+3/p-3 |
InChI 键 |
DUOZCVGFLRWYOI-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C=C1)P(CC[Sn](Cl)(Cl)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
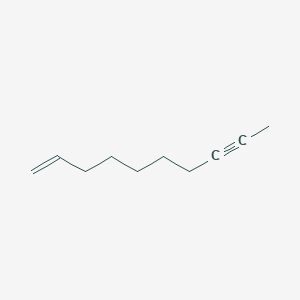
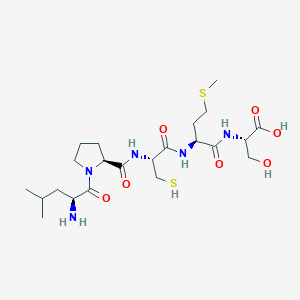
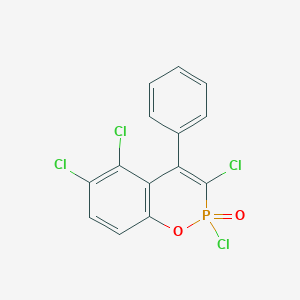
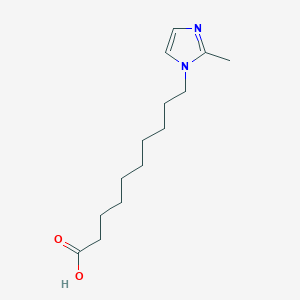
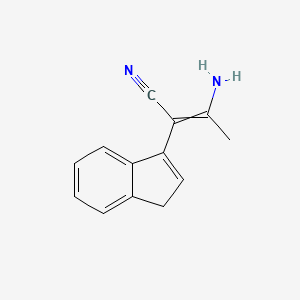
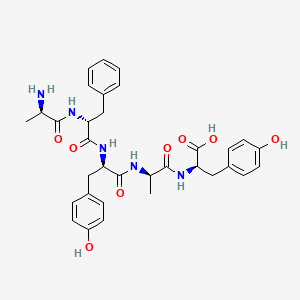
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
